molecular formula C12H10N4 B14649440 [1,1'-Biphenyl]-2-amine, 2'-azido- CAS No. 54147-64-7

[1,1'-Biphenyl]-2-amine, 2'-azido-

Cat. No.: B14649440
CAS No.: 54147-64-7
M. Wt: 210.23 g/mol
InChI Key: GLFXWEYSWYICAL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-amine, 2’-azido-: is a compound that features a biphenyl structure with an amine group at the 2-position of one phenyl ring and an azido group at the 2’-position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-amine, 2’-azido- typically involves the introduction of the azido group through a diazotization reaction followed by azidation. The process begins with the nitration of biphenyl to introduce a nitro group, which is then reduced to an amine. The amine undergoes diazotization using sodium nitrite and hydrochloric acid, followed by treatment with sodium azide to introduce the azido group .

Industrial Production Methods

Industrial production methods for [1,1’-Biphenyl]-2-amine, 2’-azido- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-amine, 2’-azido- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2-amine, 2’-azido- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a precursor to bioactive molecules. The azido group can be used in click chemistry to attach biomolecules, making it useful in drug discovery and development .

Industry

In the industrial sector, [1,1’-Biphenyl]-2-amine, 2’-azido- is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-amine, 2’-azido- involves its ability to undergo chemical transformations that introduce functional groups or link to other molecules. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including drug development and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-2-amine, 2’-azido- is unique due to the presence of both an amine and an azido group on the biphenyl structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

CAS No.

54147-64-7

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2-azidophenyl)aniline

InChI

InChI=1S/C12H10N4/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15-16-14/h1-8H,13H2

InChI Key

GLFXWEYSWYICAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N=[N+]=[N-])N

Origin of Product

United States

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